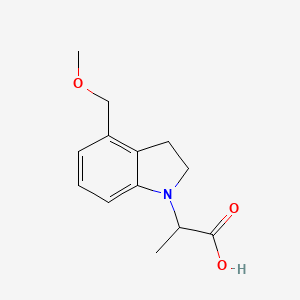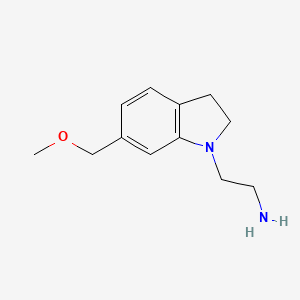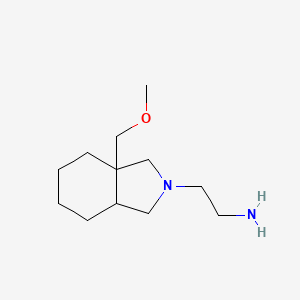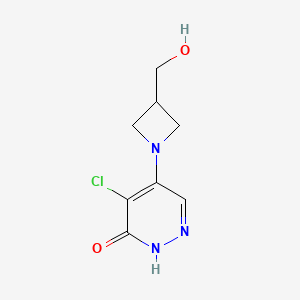
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one
Vue d'ensemble
Description
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one, also known as ClHMAzP, is a synthetic compound first synthesized in the early 1990s. The compound is a pyridazinone derivative, a type of heterocyclic compound, and is a member of the azetidinone family. It has a wide range of applications in scientific research, ranging from drug discovery to industrial chemistry.
Applications De Recherche Scientifique
Antimicrobial Applications
Researchers have synthesized and evaluated a variety of azetidinone derivatives for their antimicrobial efficacy against a broad spectrum of bacterial and fungal pathogens. For instance, a study described the synthesis of quinoline-oxadiazole-based azetidinone derivatives, which showed significant antimicrobial activity against strains like E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus (Dodiya, Shihory, & Desai, 2012). Another study involving quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives reported significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, and antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014).
Anti-Inflammatory Applications
Azetidinone derivatives have also been explored for their anti-inflammatory activity. One study synthesized indolyl azetidinones and tested them for anti-inflammatory activity. The study compared the most active compounds to non-steroidal anti-inflammatory drugs (NSAIDs) for their anti-inflammatory and ulcerogenic activities, highlighting their potential as safer alternatives (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Novel Synthesis and Characterization
The scientific literature also includes studies on the novel synthesis, characterization, and exploration of the potential applications of azetidinone derivatives. For instance, a study focused on the synthesis of new pyridine derivatives as potent antifungal agents, emphasizing the importance of structural analysis in enhancing antimicrobial efficacy (Rajput, Sharma, & Yashovardhan, 2011).
Propriétés
IUPAC Name |
5-chloro-4-[3-(hydroxymethyl)azetidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-6(1-10-11-8(7)14)12-2-5(3-12)4-13/h1,5,13H,2-4H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMGSULJUXATFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C(=O)NN=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





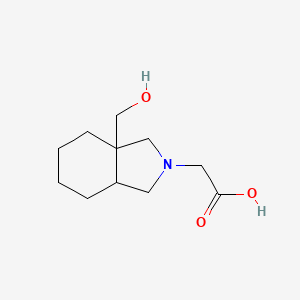
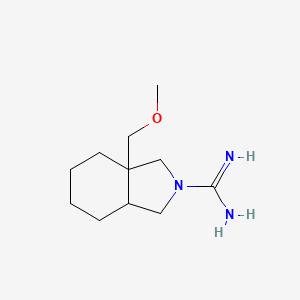
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478502.png)
![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)
![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)

